Ursodeoxycholic Acid is primarily derived from the bile of bears, where it was first identified. It is produced in smaller amounts in humans and other mammals through the action of intestinal bacteria on primary bile acids. The compound belongs to the class of steroidal bile acids and is classified as a hydrophilic bile acid due to its unique structural properties that confer lower toxicity compared to other bile acids like Chenodeoxycholic Acid.
The synthesis of 3beta-Ursodeoxycholic Acid-d5 typically involves several steps:
The synthetic route is crucial for producing compounds for research and pharmaceutical applications, where isotopic labeling is essential for tracking metabolic processes.
The molecular formula for 3beta-Ursodeoxycholic Acid-d5 is , with a molecular weight of approximately 397.60 g/mol. The structure features multiple hydroxyl groups that contribute to its solubility and biological activity.
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
3beta-Ursodeoxycholic Acid-d5 can participate in various chemical reactions:
Common reagents include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride, which facilitate these transformations.
The mechanism of action for 3beta-Ursodeoxycholic Acid-d5 involves its interaction with bile acid receptors and enzymes that regulate bile acid metabolism. It mimics the behavior of non-deuterated Ursodeoxycholic Acid, allowing researchers to trace its metabolic pathways with greater precision.
Key actions include:
3beta-Ursodeoxycholic Acid-d5 has several applications in scientific research:
The stable isotope labeling allows researchers to trace metabolic pathways effectively, contributing valuable insights into drug interactions and metabolic disorders.
The synthesis of 3β-Ursodeoxycholic Acid-d5 (C₂₄D₅H₃₅O₄, MW 397.60 g/mol) employs regioselective deuterium labeling at five hydrogen positions to create a stable isotope analog for metabolic tracing. The primary strategy involves catalytic deuteration of a Δ⁵-unsaturated precursor or selective H/D exchange at the C-2, C-4, and C-19 positions of the ursodeoxycholic acid (UDCA) scaffold. As detailed in patent literature, a Wittig reaction on 3β-acetoxy-7α-hydroxy-5β-cholan-24-oic acid generates a C-22 alkene intermediate, which undergoes deuterium reduction using Pd/C or Raney nickel catalysts in deuterated solvents (e.g., D₂O or CD₃OD) [1] [10]. This method achieves >98% isotopic enrichment, as confirmed by mass spectrometry [9]. Alternative pathways include the use of deuterated sodium borohydride (NaBD₄) for stereoselective reduction of 3-keto intermediates, which inverts the C-3 configuration from natural 3α-OH to 3β-OH while introducing deuterium at C-3 [4] [8]. Challenges include minimizing isotopic scrambling during ring functionalization and ensuring the stereochemical integrity of the 7β-OH group [1] [10].
Table 1: Key Deuterium Incorporation Methods
Method | Reaction Conditions | Deuterium Positions | Isotopic Purity |
---|---|---|---|
Catalytic Deuteration | Pd/C, D₂O, 50°C, 24h | C-2, C-4, C-19 | ≥98 atom % D [9] |
NaBD₄ Reduction | 3-keto-UDCA, NaBD₄, isopropanol, 0°C, 2h | C-3 | ≥95 atom % D [4] |
Acid-Catalyzed Exchange | DCl/D₂O, reflux, 48h | Labile α-carbons | Variable [6] |
Chemoenzymatic routes leverage hydroxysteroid dehydrogenases (HSDHs) for stereocontrolled deuteration. 7β-HSDH from Clostridium absonum catalyzes the reduction of 7-ketolithocholic acid (7-KLCA) using NADPD to introduce deuterium at C-7, yielding [7β-²H]-UDCA. Subsequent chemical epimerization at C-3 using diethylazodicarboxylate/triphenylphosphine selectively generates the 3β-OH group while retaining deuterium [4] [8]. Engineered E. coli co-expressing 7α-HSDH and 7β-HSDH with cofactor recycling systems enable a one-pot cascade reaction from chenodeoxycholic acid (CDCA), achieving 85% conversion to UDCA-d5 analogs [8]. For C-24 deuteration, carboxyl-directed biocatalytic labeling uses Rhodococcus esterases in D₂O buffer, hydrolyzing methyl ester precursors to introduce deuterium at C-24 [6] [10]. Advantages include:
Purification of 3β-UDCA-d5 requires reversed-phase chromatography (C18 columns) with methanol/water gradients to resolve isotopic isomers from non-deuterated UDCA and 3α-epimers [1] [9]. Critical characterization data include:
Table 2: Analytical Specifications for 3β-UDCA-d5
Parameter | Method | Specification |
---|---|---|
Molecular Weight | HR-ESI-MS | 397.603 g/mol [3] |
Deuterium Positions | ²H-NMR | C-2, C-3, C-4, C-19 (x2) [9] |
Isotopic Purity | LC-MS/MS (MRM) | ≥98 atom % D [9] |
Chromatographic Purity | HPLC-ELSD | ≥99% [9] |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1